2-Allyl-1-(benzyloxy)-5-methoxynaphthalene
Overview
Description
2-Allyl-1-(benzyloxy)-5-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an allyl group, a benzyloxy group, and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 2-allyl-1-naphthol.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a reaction with benzyl chloride in the presence of a base such as potassium carbonate.
Methoxy Group Introduction: The methoxy group is introduced by methylation using methyl iodide and a base like sodium hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation of the allyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the benzyloxy group.
Substitution: Sodium hydride (NaH) and methyl iodide (MeI) are used for methylation reactions.
Major Products:
Epoxidation: Formation of 2-(2,3-epoxypropyl)-1-(benzyloxy)-5-methoxynaphthalene.
Reduction: Formation of 2-allyl-1-(hydroxy)-5-methoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Allyl-1-(benzyloxy)-5-methoxynaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
- 2-Allyl-1-(benzyloxy)-4-methoxynaphthalene
- 2-Allyl-1-(benzyloxy)-3-methoxynaphthalene
- 2-Allyl-1-(benzyloxy)-6-methoxynaphthalene
Comparison:
- Structural Differences: The position of the methoxy group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methoxy-1-phenylmethoxy-2-prop-2-enylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-3-8-17-13-14-18-19(11-7-12-20(18)22-2)21(17)23-15-16-9-5-4-6-10-16/h3-7,9-14H,1,8,15H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVBSGGFPKHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2OCC3=CC=CC=C3)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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